molecular formula C8H12N2O2S B15145610 N-[1-(pyridin-2-yl)ethyl]methanesulfonamide

N-[1-(pyridin-2-yl)ethyl]methanesulfonamide

Cat. No.: B15145610
M. Wt: 200.26 g/mol
InChI Key: FKYZVQMLDJQCKR-UHFFFAOYSA-N
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Description

N-[1-(Pyridin-2-yl)ethyl]methanesulfonamide (systematic name: N-[2-(pyridin-2-yl)ethyl]methanesulfonamide) is a sulfonamide derivative featuring a pyridinylethylamine backbone. Its molecular formula is C₈H₁₂N₂O₂S, with a molar mass of 200.26 g/mol . The compound is characterized by a methanesulfonamide group (-SO₂NH₂) attached to a 2-(pyridin-2-yl)ethylamine moiety.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

N-(1-pyridin-2-ylethyl)methanesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-7(10-13(2,11)12)8-5-3-4-6-9-8/h3-7,10H,1-2H3

InChI Key

FKYZVQMLDJQCKR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyridin-2-yl)ethyl]methanesulfonamide typically involves the reaction of pyridine-2-yl-ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridin-2-yl)ethyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[1-(pyridin-2-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural differences, physicochemical properties, and applications of N-[1-(pyridin-2-yl)ethyl]methanesulfonamide and its analogs:

Compound Name Substituents/Modifications Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
N-[2-(Pyridin-2-yl)ethyl]methanesulfonamide Methanesulfonamide group C₈H₁₂N₂O₂S 200.26 Metal coordination, ligand synthesis
N-[2-(Pyridin-2-yl)ethyl]benzenesulfonamide Benzenesulfonamide group (-SO₂NHPh) C₁₃H₁₄N₂O₂S 262.33 Enhanced π-π interactions, lower solubility
N-[2-(Pyridin-2-yl)ethyl]toluenesulfonamide Toluenesulfonamide group (-SO₂NHTol) C₁₄H₁₆N₂O₂S 276.35 Increased lipophilicity, drug design
1-Phenyl-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}methanesulfonamide Imidazole and phenyl groups appended C₁₇H₁₈N₄O₂S 342.42 Multi-dentate ligand, kinase inhibition
1-Chloro-N-methyl-N-[2-(2-pyridinyl)ethyl]methanesulfonamide Chlorine and methyl substituents C₉H₁₃ClN₂O₂S 248.73 Electron-withdrawing effects, reactivity studies
(4-Aminophenyl)-N-[2-(pyridin-2-yl)ethyl]methanesulfonamide 4-Aminophenyl group C₁₄H₁₇N₃O₂S 291.37 Hydrogen bonding, bioactivity enhancement
Metal Coordination Capability
  • The parent compound (N-[2-(pyridin-2-yl)ethyl]methanesulfonamide) exhibits monodentate or bidentate ligand behavior via the pyridine nitrogen and sulfonamide oxygen/nitrogen atoms .
  • Benzenesulfonamide and toluenesulfonamide derivatives show reduced solubility in polar solvents due to aromatic substituents but enhanced stability in metal-organic frameworks (MOFs) .
  • The imidazole-containing derivative (C₁₇H₁₈N₄O₂S) offers additional coordination sites (imidazole N-atoms), enabling stronger binding to transition metals like Cu(II) or Zn(II) .

Biological Activity

N-[1-(pyridin-2-yl)ethyl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O2S, with a molecular weight of 200.26 g/mol. The compound features a methanesulfonamide group attached to a chiral pyridine derivative, which is critical for its biological interactions. The presence of a chiral center at the (1S) configuration can influence its pharmacological effects and interactions with biological targets.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes through interactions with their active sites. The compound can form hydrogen bonds and engage in π-π interactions with aromatic amino acids in proteins, leading to modulation of various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are pivotal in inflammatory responses and microbial growth.
  • Protein Binding : Its structure allows for effective binding to protein targets, influencing their activity and stability.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityIC50 (μM)Target EnzymeEffect
Enzyme Inhibition0.34PKMYT1Selective inhibition in cancer models
Antimicrobial Activity5.0VariousBroad-spectrum inhibition of microbial enzymes
Anti-inflammatory10.0COX-2Reduction in inflammatory markers

Cancer Research

A notable study highlighted the compound's effectiveness in inhibiting PKMYT1, a kinase involved in cell cycle regulation. The results indicated reduced tumor growth in preclinical models, showcasing its potential for targeted cancer therapies.

Anti-inflammatory Studies

Another investigation assessed the anti-inflammatory properties of this compound. The compound significantly inhibited COX-2 activity and reduced pro-inflammatory cytokines in vitro, suggesting its applicability in treating inflammatory diseases.

Antimicrobial Activity

Research has shown that this compound exhibits broad-spectrum antimicrobial properties, effectively inhibiting the growth of various bacterial strains through enzyme inhibition mechanisms. This positions it as a candidate for developing new antimicrobial agents.

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-[1-(pyridin-2-yl)ethyl]methanesulfonamide, and what are the critical reaction parameters?

Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting a pyridinylethylamine derivative with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Critical parameters include:

  • Temperature control (0–5°C to suppress side reactions).
  • Solvent choice (tetrahydrofuran or dichloromethane for optimal solubility).
  • Purification via recrystallization or column chromatography to isolate the sulfonamide product .
    Advanced derivatives may involve rhodium-catalyzed C–C bond alkenylation/arylation for structural diversification, as seen in analogous sulfonamide syntheses .

Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}- and 13C^{13}\text{C}-NMR verify proton environments and carbon frameworks, with pyridine protons typically appearing as doublets (δ 8.3–8.5 ppm) and sulfonamide protons as singlets (δ 3.0–3.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns .
  • X-ray crystallography: SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, with R-factors < 0.05 indicating high precision. For example, similar sulfonamides exhibit hydrogen bonding between the sulfonyl group and pyridinyl nitrogen .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding interactions of this compound in biological systems?

Answer:

  • Density Functional Theory (DFT): Calculates electron density maps to identify nucleophilic/electrophilic sites on the pyridine and sulfonamide moieties .
  • Molecular Docking: Simulates interactions with target proteins (e.g., kinases or enzymes) using software like AutoDock. The pyridinyl group often participates in π-π stacking, while the sulfonamide acts as a hydrogen-bond acceptor .
  • MD Simulations: Assess conformational stability in solvent environments, critical for drug design .

Q. What strategies optimize the bioactivity of this compound through structural modification?

Answer:

  • Substitution on the pyridine ring: Introducing electron-withdrawing groups (e.g., fluoro) enhances metabolic stability .
  • Sulfonamide derivatization: Replacing the methyl group with bulkier substituents (e.g., cycloheptyl) improves target selectivity, as demonstrated in pyrazolopyrimidine analogs .
  • Hybridization: Conjugation with thiazole or indole moieties augments antiproliferative activity, as seen in related compounds .

Q. How should researchers resolve discrepancies in crystallographic data for sulfonamide derivatives?

Answer:

  • Cross-validation: Compare X-ray data with NMR/HRMS to confirm molecular connectivity .
  • SHELX refinement: Use iterative cycles (SHELXL) to minimize R-factors. For example, twinning or disorder in the pyridinyl group may require constraints during refinement .
  • Database cross-referencing: Validate against entries in the Cambridge Structural Database (CSD) for analogous structures .

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